![molecular formula C14H22N2O2S B7815967 1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide](/img/structure/B7815967.png)
1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide is a sulfonamide compound. It is characterized by a unique chemical structure that integrates both a sulfonamide group and an aminomethyl-phenyl group, attached to a cyclohexyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial steps: typically involve the formation of the aminomethyl-phenyl group, which can be achieved through a variety of methods, including reductive amination.
Subsequent reaction: entails the introduction of the sulfonamide group. This can be achieved via sulfonylation reactions using reagents such as sulfonyl chlorides under basic conditions.
Final step: includes the attachment of the cyclohexyl group to the nitrogen atom, often requiring a coupling reaction or a substitution reaction with cyclohexyl halides in the presence of a strong base.
Industrial Production Methods
The compound can be produced on a larger scale through continuous flow reactors that ensure precise control over reaction conditions.
High-purity solvents and reagents ensure consistent product quality.
Advanced purification techniques such as recrystallization, distillation, or chromatography are typically employed to achieve high-purity final products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the aminomethyl group, which may be oxidized to form different products.
Reduction: : The compound can be reduced at various positions depending on the reaction conditions.
Substitution: : The sulfonamide and aminomethyl groups can be subjected to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate can be used.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride are often employed.
Substitution reagents: : These may include halides, acids, or bases depending on the desired transformation.
Major Products Formed
Oxidation may yield sulfoxide or sulfone derivatives.
Reduction could result in amine or hydride derivatives.
Substitution reactions often lead to new compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound can act as a ligand in catalysis, aiding in the formation of complex molecules.
Analytical Chemistry: : Used as a standard or reagent in various analytical techniques.
Biology
Enzyme Inhibition:
Medicine
Pharmacology: : The compound may be researched for its potential pharmacological properties, including its efficacy as a drug.
Diagnostic Tools: : Could be part of diagnostic assays to identify the presence of certain conditions.
Industry
Materials Science: : The compound can be utilized in the creation of new materials with specific properties.
Environmental Chemistry: : Its stability makes it an interesting subject in the field of environmental chemistry for studying degradation and interactions.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological targets, including enzymes and receptors. It may form hydrogen bonds, ionic bonds, or Van der Waals interactions with these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Unique Attributes
1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide stands out due to its specific combination of sulfonamide and aminomethyl-phenyl groups, coupled with a cyclohexyl moiety, which grants it distinct physicochemical properties.
List of Similar Compounds
1-[4-(aminomethyl)phenyl]methanesulfonamide: Lacks the cyclohexyl group.
N-cyclohexylmethanesulfonamide: Lacks the aminomethyl-phenyl group.
1-(methylaminomethyl)benzene sulfonamide: Similar aminomethyl-phenyl group but with different substitutions.
There you go
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRUPLHPQAXXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
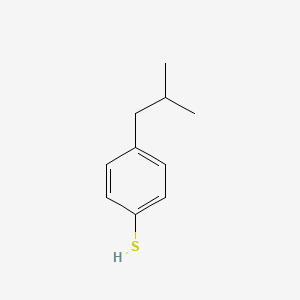
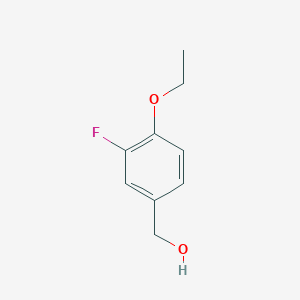
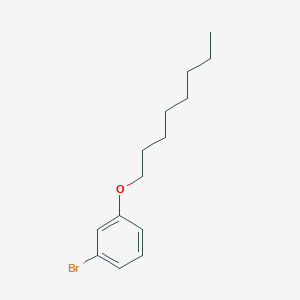
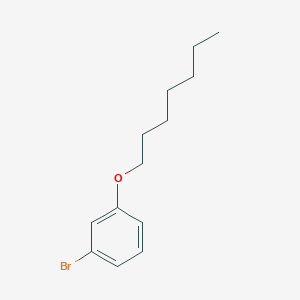
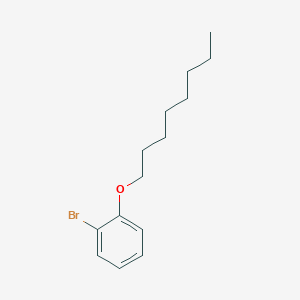
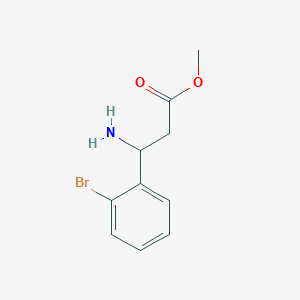
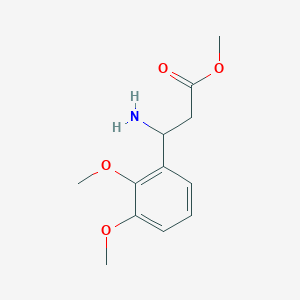
![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate](/img/structure/B7815932.png)
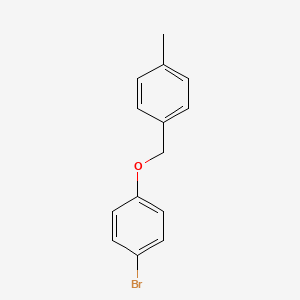
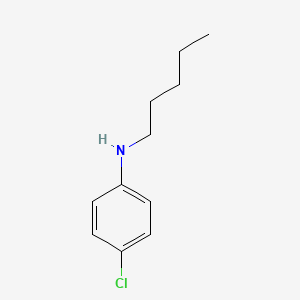
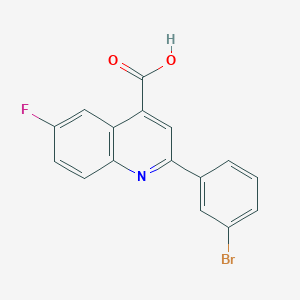
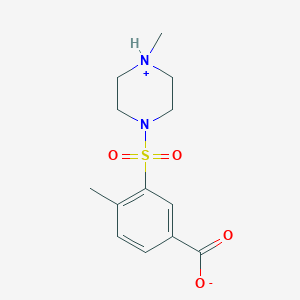
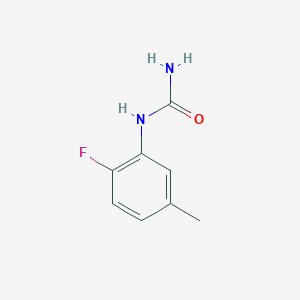
![1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone](/img/structure/B7815996.png)
